molecular formula C5H11BOS2 B14368441 2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane CAS No. 90100-95-1

2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane

Cat. No.: B14368441
CAS No.: 90100-95-1
M. Wt: 162.1 g/mol
InChI Key: VQZJTDXORBFPCH-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to two sulfur atoms and an oxygen atom, with an isopropyl group attached to the oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane typically involves the reaction of boron trichloride with thiols and alcohols under controlled conditions. One common method is the reaction of boron trichloride with isopropyl alcohol and a thiol, such as ethanethiol, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, boronates, and substituted dithiaborolanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate

Uniqueness

2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane is unique due to the presence of both sulfur and oxygen atoms bonded to the boron atom, which imparts distinct chemical properties compared to other boron compounds. This unique structure allows it to participate in a wider range of chemical reactions and enhances its utility in various applications.

Properties

CAS No.

90100-95-1

Molecular Formula

C5H11BOS2

Molecular Weight

162.1 g/mol

IUPAC Name

2-propan-2-yloxy-1,3,2-dithiaborolane

InChI

InChI=1S/C5H11BOS2/c1-5(2)7-6-8-3-4-9-6/h5H,3-4H2,1-2H3

InChI Key

VQZJTDXORBFPCH-UHFFFAOYSA-N

Canonical SMILES

B1(SCCS1)OC(C)C

Origin of Product

United States

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